
Ethyl 4-(cyclopropylamino)cyclohexanecarboxylate
Overview
Description
Ethyl 4-(cyclopropylamino)cyclohexanecarboxylate is a useful research compound. Its molecular formula is C12H21NO2 and its molecular weight is 211.30. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave Synthesis
Ethyl 4-(cyclopropylamino)cyclohexanecarboxylate has been utilized in improved microwave synthesis methods, offering rapid, clean, and economical reactions with enhanced yields (Tesson & Deshayes, 2000).
Polymer Chemistry
This compound has been oligomerized using horseradish peroxidase as a catalyst in polymer chemistry, demonstrating its utility in the synthesis of polymeric materials (Pang, Ritter, & Tabatabai, 2003).
Ring Expansion Reactions
In the context of organic synthesis, this compound has been involved in novel ring expansion reactions, highlighting its role in synthesizing diverse organic compounds (Tsuzuki, Hashimoto, Shirahama, & Matsumoto, 1977).
Synthesis of Bioactive Molecules
The compound has been used in the synthesis of bioactive molecules like lignan conjugates, showcasing its importance in medicinal chemistry and pharmaceutical research (Raghavendra et al., 2016).
Enzyme Inhibition Studies
Research involving enzyme inhibition activities has utilized this compound, indicating its potential in biological studies and drug discovery (Danish et al., 2019).
Photoreactivity Studies
The compound has been studied for its photoreactivity, particularly in the context of decarboxylation and transesterification reactions, providing insights into its photophysical properties (Mori, Wada, & Inoue, 2000).
Synthesis of Antagonists
This compound has been instrumental in synthesizing very late antigen-4 (VLA-4) antagonists, which are important in therapeutic research (Chiba, Muro, Setoguchi, & Machinaga, 2012).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-(cyclopropylamino)cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-2-15-12(14)9-3-5-10(6-4-9)13-11-7-8-11/h9-11,13H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFBCXHDGNVMTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90736487 | |
| Record name | Ethyl 4-(cyclopropylamino)cyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918649-19-1 | |
| Record name | Ethyl 4-(cyclopropylamino)cyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzenesulfonyl)bicyclo[1.1.0]butane](/img/structure/B3033091.png)

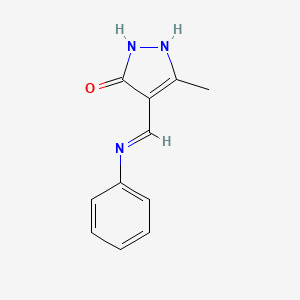
![2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B3033098.png)
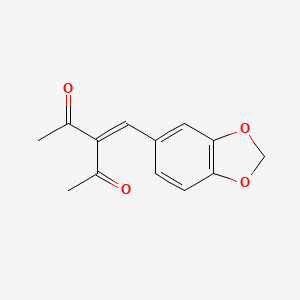


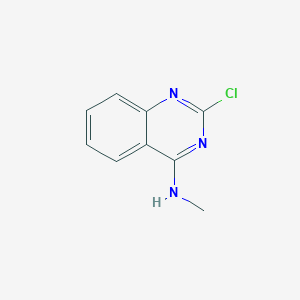
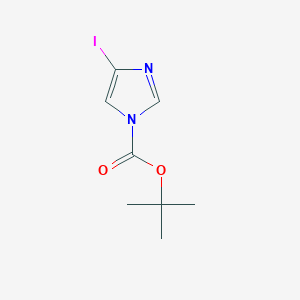
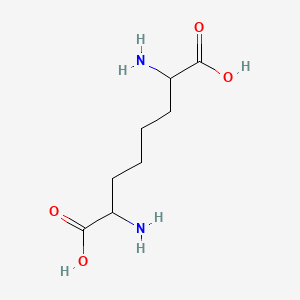
![1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B3033110.png)

![7-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,4,9-tetrazabicyclo[4.3.0]nona-4,6,8-trien-2-one](/img/structure/B3033112.png)
